Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate

Description

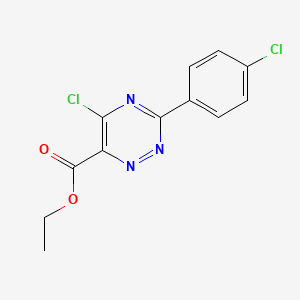

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate (CAS: 126542-35-6) is a triazine derivative with the molecular formula C₁₂H₉Cl₂N₃O₂ and a molecular weight of 298.125 g/mol . Its structure features a 1,2,4-triazine core substituted with a 4-chlorophenyl group at position 3, a chlorine atom at position 5, and an ethyl ester at position 5. The compound’s LogP value of 3.02 suggests moderate lipophilicity, which may influence its bioavailability and environmental persistence .

Properties

CAS No. |

126542-35-6 |

|---|---|

Molecular Formula |

C12H9Cl2N3O2 |

Molecular Weight |

298.12 g/mol |

IUPAC Name |

ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)9-10(14)15-11(17-16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |

InChI Key |

CEVSLBYWSKYKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate typically proceeds through the following key steps:

Formation of 4-chlorophenylhydrazine intermediate:

The starting material, 4-chlorobenzonitrile, is reacted with hydrazine hydrate to produce 4-chlorophenylhydrazine. This step involves nucleophilic attack by hydrazine on the nitrile group under reflux conditions, often in ethanol or another suitable solvent, to afford the hydrazine derivative.Cyclization and ester formation:

The 4-chlorophenylhydrazine is then treated with ethyl chloroformate and sodium ethoxide. This promotes cyclization to form the 1,2,4-triazine ring and simultaneously introduces the ethyl ester group at the 6-position. The reaction is usually conducted under reflux in an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions.Purification:

The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.

This synthetic route is summarized in Table 1 below.

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 4-chlorobenzonitrile + hydrazine hydrate | 4-chlorophenylhydrazine | Reflux in ethanol, inert atmosphere |

| 2 | 4-chlorophenylhydrazine + ethyl chloroformate + sodium ethoxide | This compound | Reflux, inert atmosphere |

| 3 | Purification (recrystallization or chromatography) | Pure target compound | Ensures removal of impurities |

Industrial Scale Synthesis

Industrial production mirrors the laboratory method but incorporates process intensification techniques such as continuous flow reactors and automated control systems. These adaptations improve yield, reproducibility, and scalability while minimizing by-products and waste. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to enhance efficiency and reduce purification complexity.

Alternative Synthetic Methods and Research Findings

Hydrazide and 1,2-Diketone Cyclization Approach

Recent literature reports a general method for synthesizing 1,2,4-triazine derivatives, including trisubstituted variants, via the reaction of hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. Although this method is more commonly applied to trisubstituted triazines, it provides a versatile synthetic strategy potentially adaptable for this compound analogues.

- Hydrazides are prepared by refluxing corresponding esters with hydrazine in ethanol.

- The hydrazides react with 1,2-diketones to form the triazine ring via cyclization.

- Regioisomers formed from unsymmetrical diketones are separated by supercritical fluid chromatography.

This method offers advantages in structural diversity and functional group tolerance but may require additional steps for specific chloro-substituted derivatives.

Reaction Conditions and Optimization

Reaction Environment

- Solvent: Ethanol is commonly used for hydrazine reactions due to its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Reflux conditions (approximately 78 °C for ethanol) are employed to drive reactions to completion.

- Atmosphere: An inert nitrogen or argon atmosphere is maintained to prevent oxidation of sensitive intermediates.

- Time: Reaction times vary but typically range from several hours to overnight to ensure full conversion.

Reagents and Stoichiometry

- Hydrazine hydrate is used in slight excess to ensure complete conversion of nitrile to hydrazine derivative.

- Sodium ethoxide acts as a base to facilitate cyclization and ester formation.

- Ethyl chloroformate introduces the ethyl ester moiety and participates in ring closure.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting material | 4-chlorobenzonitrile | Provides 4-chlorophenyl moiety |

| Hydrazine hydrate amount | 1.1–1.5 equivalents | Ensures complete conversion |

| Solvent | Ethanol | Good solubility, reflux capability |

| Temperature | Reflux (~78 °C) | Drives reaction kinetics |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction time | 4–12 hours | Complete hydrazine formation |

| Cyclization reagents | Ethyl chloroformate, sodium ethoxide | Ring closure and ester formation |

| Purification | Recrystallization or chromatography | Yields pure product |

| Yield | Typically 60–85% (varies with scale and conditions) | Efficiency indicator |

Chemical Reactions Analysis

This compound exhibits several reactive sites:

- Nucleophilic substitution: The chloro substituents on the triazine and phenyl rings can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Oxidation and reduction: The compound can undergo oxidation to form oxides or reduction to amines depending on reagents used.

Common reagents and conditions include sodium amide or thiolates for substitution, potassium permanganate or hydrogen peroxide for oxidation, lithium aluminum hydride or catalytic hydrogenation for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro substituents on the triazine and phenyl rings can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted triazine derivatives.

Oxidation: Triazine oxides.

Reduction: Triazine amines.

Hydrolysis: Triazine carboxylic acids.

Scientific Research Applications

Chemistry

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate serves as a crucial building block in the synthesis of more complex triazine derivatives. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research has indicated potential antimicrobial and antiviral properties of this compound. Studies suggest that it may inhibit the growth of various pathogens by disrupting their cellular processes.

Medicine

The compound is being explored for its potential use in drug development. It shows promise as an anticancer agent by modulating key cellular pathways such as PI3K/AKT/mTOR, which are vital for cell growth and survival. Additionally, it has been investigated for anti-inflammatory effects.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various formulations.

Antimicrobial Efficacy

Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

- Study A : An investigation into its effectiveness against Staphylococcus aureus showed significant inhibition at low concentrations.

Cancer Cell Line Studies

Research involving cancer cell lines has revealed that this compound can induce apoptosis in malignant cells:

- Study B : In vitro tests indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Chlorophenyl vs.

- Chlorine vs. Hydroxy/Methyl Groups : The 5-chloro substituent in the target compound differs from hydroxy () or methyl () groups, altering reactivity. Chlorine’s strong electron-withdrawing nature may activate the triazine ring for nucleophilic substitution .

- Lipophilicity : The target compound’s higher LogP (3.02) compared to analogs with polar groups (e.g., hydroxy) suggests greater membrane permeability, a critical factor in agrochemical or pharmaceutical applications .

Biological Activity

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate (CAS: 126542-35-6) is a triazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C₁₂H₉Cl₂N₃O₂

- Molar Mass : 298.12 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access and disrupting essential biochemical pathways.

- Cellular Pathway Modulation : It may influence signaling pathways such as PI3K/AKT/mTOR, which are critical in regulating cell growth and survival .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| 5-Chloro-1-vinyl-1H-pyrazoles | Similar chloro substituent | Antimicrobial | TBD |

| 5-Chloro-3-phenyl-1H-indoles | Different nitrogen arrangement | Anticancer | TBD |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Q & A

Basic: What are the key structural features of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate, and how do they influence its reactivity?

Answer:

The compound features a 1,2,4-triazine core with two chlorine substituents (at positions 5 and 4-chlorophenyl) and an ethyl ester group. The electron-withdrawing chlorine atoms enhance electrophilicity at the triazine ring, facilitating nucleophilic substitutions. The ester group allows hydrolysis to carboxylic acid derivatives, broadening functionalization potential. The 4-chlorophenyl moiety increases lipophilicity, influencing bioavailability and interaction with hydrophobic biological targets .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

A typical synthesis involves:

Reacting 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine.

Condensation with ethyl chloroformate in the presence of sodium ethoxide under reflux.

Purification via column chromatography (e.g., hexane/ethyl acetate).

Key intermediates and reaction conditions (e.g., inert atmosphere, reflux) ensure minimal by-products .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Solvent selection: Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Catalysts: Employ diisopropylethylamine to enhance nucleophilicity in substitution reactions.

- Temperature control: Maintain reflux conditions (~80°C) to accelerate cyclization while avoiding decomposition.

- Purification: Optimize silica gel chromatography gradients (e.g., hexane:ethyl acetate 4:1) to isolate high-purity product .

Advanced: What experimental approaches are recommended to study its mechanism of action in modulating the PI3K/AKT/mTOR pathway?

Answer:

Enzyme inhibition assays: Use recombinant PI3K/AKT enzymes with ATP-competitive binding assays to measure IC₅₀ values.

Cellular assays: Treat cancer cell lines (e.g., MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining).

Molecular docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with kinase domains.

Western blotting: Validate pathway modulation by analyzing phosphorylated AKT/mTOR levels post-treatment .

Advanced: How do structural modifications (e.g., substituent changes) impact its antimicrobial efficacy?

Answer:

- Electron-withdrawing groups (e.g., -Cl): Enhance membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus).

- Phenyl ring substitutions: 4-Methylphenyl (lipophilic) vs. 4-chlorophenyl (electron-deficient) alter target binding affinity.

- Ester vs. carboxylic acid: Hydrolyzed forms may exhibit reduced activity due to polarity changes.

Comparative studies using MIC assays and logP calculations can quantify these effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Standardize assays: Use consistent cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for antimicrobial testing).

Control variables: Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity.

Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

Mechanistic studies: Use knock-out models (e.g., CRISPR) to confirm target specificity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., ester carbonyl at ~165 ppm).

- IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹).

- Mass spectrometry (HRMS): Validate molecular weight (C₁₂H₉Cl₂N₃O₂, [M+H]⁺ = 299.03).

- X-ray crystallography: Resolve crystal structure for absolute configuration (if crystals are obtainable) .

Advanced: What strategies mitigate toxicity concerns during in vitro studies?

Answer:

- Dose optimization: Conduct MTT assays to determine CC₅₀ (cytotoxicity) and establish a therapeutic index.

- Prodrug design: Modify the ester group to reduce off-target effects.

- Selective delivery: Use nanoparticle encapsulation to target cancer cells over healthy cells.

- Metabolic profiling: Assess hepatic clearance using microsomal assays (e.g., CYP450 inhibition) .

Basic: How does hydrolysis of the ester group affect its chemical properties?

Answer:

Hydrolysis under acidic/basic conditions converts the ester to a carboxylic acid, increasing polarity (logP reduction by ~1.5). This alters solubility (improved in aqueous buffers) and binding to hydrophilic targets (e.g., enzyme active sites). The reaction is monitored via TLC or pH titration .

Advanced: What computational tools predict its reactivity in nucleophilic substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.